molecular formula C18H20O2 B104128 6-Dehydroestrone CAS No. 2208-12-0

6-Dehydroestrone

Cat. No.: B104128
CAS No.: 2208-12-0
M. Wt: 268.3 g/mol
InChI Key: WTRRIQCGCGCMQA-CBZIJGRNSA-N
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Description

Pixatimod, formerly known as PG545, is a synthetic heparan sulfate mimetic. It is a high-affinity inhibitor of heparanase, an enzyme that regulates the extracellular environment by cleaving heparan sulfate. Pixatimod has shown potent anti-cancer activity in various preclinical models and is currently being investigated in clinical trials for its potential in cancer therapy .

Mechanism of Action

Target of Action

6-Dehydroestrone, also known as Dydrogesterone, is a synthetic pregnane steroid and a derivative of progesterone . It primarily targets the progesterone receptors in the uterus . The role of these receptors is to regulate the healthy growth and normal shedding of the womb lining .

Mode of Action

This compound acts as a selective progesterone receptor agonist . It binds to the progesterone receptors in the uterus, leading to changes in the endometrium that prepare it for implantation of a fertilized egg . It also helps maintain pregnancy .

Biochemical Pathways

This compound is involved in the estrogen metabolic pathway . It is metabolized in humans to its 17β form, 17β-Δ8,9-dehydroestradiol, which has a strong affinity for the estrogen receptor . This metabolite is an active estrogen that can express different degrees of partial agonist, full agonist, or antagonist activity in different tissues or cells .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its high oral bioavailability . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally. The high oral bioavailability allows for effective oral administration and may limit the risk of side effects .

Result of Action

The action of this compound results in significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . For example, it has been observed to cause a significant and consistent suppression of hot flushes in postmenopausal women . It also suppresses the secretion of gonadotropins (FSH and LH) and reduces the urinary excretion of N-telopeptide, a bone resorption marker .

Biochemical Analysis

Biochemical Properties

6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the number of this compound speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells

Preparation Methods

Pixatimod is synthesized as a fully sulfated tetrasaccharide functionalized with a cholestanyl aglycon. The synthetic route involves the preparation of the sulfated oligosaccharide moiety followed by the attachment of the cholestanyl group. The reaction conditions typically include the use of sulfating agents and protective groups to ensure selective sulfation . Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Pixatimod undergoes various chemical reactions, including:

    Oxidation: Pixatimod can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can be employed to introduce different functional groups onto the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRIQCGCGCMQA-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043221
Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-12-0
Record name 6-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Dehydroestrone
Source DTP/NCI
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Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
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Record name 6-Dehydroestrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?

A1: Radiolabeling this compound derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.

Q2: How can this compound be used in the synthesis of other important steroid compounds?

A2: this compound serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using this compound as a precursor. This highlights the importance of this compound in medicinal chemistry for developing novel therapeutic agents.

Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?

A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.

Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?

A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δthis compound and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.

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